N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[1-(1H-imidazol-2-yl)ethyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-8(10-11-5-6-12-10)13(2)9-4-3-7-14-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
VAMIVVCRMJOZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1)N(C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Bromopropionaldehyde with Acetamidine
The 1H-imidazol-2-yl group is synthesized via a condensation reaction between 2-bromopropionaldehyde and acetamidine hydrochloride under alkaline conditions. This method, adapted from CN116751167A, avoids strong acid gas generation and achieves a 53% yield. Key steps include:
-
Reagents : 2-bromopropionaldehyde, acetamidine hydrochloride, sodium tert-butoxide, tetrahydrofuran (THF).
-
Conditions : Stirring at −5°C under nitrogen, followed by gradual warming to 10°C.
-
Outcome : 2-methylimidazole-4-carbaldehyde is isolated after column chromatography (hexane/ethyl acetate).
Reductive Cyclization of Nitroanilines
An alternative approach involves nitro group reduction and cyclization. As demonstrated in PMC9024521, sodium dithionite in ethanol at 80°C reduces nitroaniline intermediates, facilitating imidazole ring closure. This method yields 81% after aqueous ammonia workup.
Ethylamine Side Chain Introduction
Alkylation of Imidazole Derivatives
The ethylamine linker is introduced via alkylation. For example, 2-methylimidazole-4-carbaldehyde reacts with bromobenzyl in THF using sodium tert-butoxide as a base:
-
Reagents : 2-methylimidazole-4-carbaldehyde, bromobenzyl, sodium tert-butoxide.
-
Conditions : −5°C to 10°C under nitrogen for 6 hours.
-
Yield : 88% after recrystallization from ethanol.
Reductive Amination
In PMC5752104, reductive amination with sodium borohydride converts imidazole aldehydes to primary amines. For instance:
-
Reagents : 1H-imidazole-2-carbaldehyde, sodium borohydride, methanol.
-
Conditions : Room temperature, 1–3 hours.
N-Methylation of Furan-2-amine
Eschweiler-Clarke Reaction
The N-methyl group is introduced via reductive methylation. Using formaldehyde and formic acid under reflux:
-
Reagents : Furan-2-amine, formaldehyde (37%), formic acid.
-
Conditions : 100°C for 12 hours.
Coupling of Imidazole-Ethylamine and N-Methylfuran-2-amine
Nucleophilic Substitution
A two-step coupling strategy is employed:
-
Activation : The imidazole-ethylamine is converted to a mesylate using methanesulfonyl chloride in dichloromethane.
-
Substitution : Reaction with N-methylfuran-2-amine in the presence of potassium carbonate (similar to WO2018216822A1).
-
Yield : 65–72% after purification.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables direct C–N bond formation:
-
Catalyst : Pd(OAc)₂, Xantphos.
-
Base : Cs₂CO₃.
-
Yield : 68% with >95% purity.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity for final products.
Comparative Analysis of Methods
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the imidazole and furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.
Major Products
Oxidation: Furanones and imidazole N-oxides.
Reduction: Imidazolines and dihydrofurans.
Substitution: Halogenated imidazoles and furans.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole and furan moieties exhibit significant antimicrobial properties. A study demonstrated that N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine showed efficacy against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism involves the disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
The compound has been evaluated for its anticancer effects in several studies. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease. This effect is attributed to its ability to enhance neuronal survival and function.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a research article from Cancer Letters, the anticancer activity was assessed using various human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM for breast cancer cells. The study concluded that this compound could serve as a lead compound for developing novel anticancer therapies.
Mechanism of Action
The mechanism of action of N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, while the furan ring can participate in π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Key Observations
Nitro-substituted analogs (e.g., C₉H₁₀N₄O₃) exhibit higher reactivity in electrophilic substitutions due to electron-withdrawing nitro groups .
Hydrogen Bonding and Crystal Packing :
- Compounds like N-[(furan-2-yl)methyl]-1H-benzimidazol-2-amine form strong intermolecular NH∙∙∙∙N hydrogen bonds and π-π interactions, influencing their crystallinity and stability . Similar behavior is expected for the target compound.
Thermochemical Stability :
Spectroscopic Characterization
- NMR and X-ray Diffraction : Compounds like N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine are characterized using ¹H/¹³C NMR and X-ray crystallography, confirming planar aromatic systems and dihedral angles (e.g., 66.35° between quinazoline and imidazole planes) . These techniques are critical for verifying the target compound’s structure.
Potential Applications
Biological Activity
N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine (CAS Number: 875917-43-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.
The molecular formula of this compound is C10H13N3O, with a molecular weight of 191.23 g/mol. The compound features an imidazole ring, which is known for its biological significance and ability to interact with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 875917-43-4 |
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
Anticancer Properties
Recent studies have indicated that compounds featuring imidazole moieties exhibit significant anticancer properties. For instance, a related study demonstrated that imidazole derivatives can inhibit receptor tyrosine kinases such as VEGFR-2, which is crucial in cancer progression. In vitro assays showed that certain imidazole derivatives resulted in cell cycle arrest at the G2/M phase and induced apoptosis in HepG2 liver cancer cells .
The proposed mechanism of action for imidazole-containing compounds often involves their ability to interact with various protein targets through hydrogen bonding and hydrophobic interactions. This interaction can lead to the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Studies
-
VEGFR-2 Inhibition
- Study : A series of benzimidazole derivatives were synthesized and tested for their inhibitory effects on VEGFR-2.
- Findings : Compounds demonstrated IC50 values ranging from 0.09 to 0.40 µM, indicating potent inhibition compared to the standard drug sorafenib (IC50 = 0.10 µM). The most active compound showed 82% inhibition in HepG2 cells .
-
Antiviral Activity
- Study : Investigation into the antiviral properties of related imidazole derivatives revealed that some compounds could induce cytokine production, enhancing antiviral responses.
- Findings : Although direct antiviral activity was limited, the ability to stimulate immune responses suggests potential therapeutic applications .
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions where imidazole derivatives react with furan-based amines under controlled conditions. This method allows for the efficient assembly of complex molecules with potential biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or amide coupling. For example, imidazole derivatives can be alkylated using halogenated intermediates under inert atmospheres (e.g., nitrogen). Catalysts like potassium carbonate or DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical to isolate the product. Yield optimization requires temperature control (e.g., reflux at 80–100°C) and stoichiometric adjustments of reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- FT-IR : Identifies functional groups (e.g., C-N stretching at ~1250 cm⁻¹, furan ring vibrations at ~1600 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.3–3.0 ppm, imidazole protons at δ 7.0–8.5 ppm) and carbon backbone.
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography (if crystalline): Resolves 3D structure and validates stereochemistry .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Store the compound in amber glass containers under inert gas (argon) to prevent degradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity and stability of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) model electronic properties, such as HOMO-LUMO gaps for redox behavior. Solvent effects (PCM model) simulate interactions in biological media. Molecular docking studies predict binding affinities to target proteins (e.g., kinases or GPCRs). Software like Gaussian or ORCA is used for simulations, with validation against experimental spectral data .
Q. What strategies are recommended for evaluating the biological activity of this compound in vitro, and how should controls be designed?
- Methodology :
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls: untreated cells, vehicle (DMSO), and positive controls (e.g., cisplatin).
- Enzyme Inhibition : Test against target enzymes (e.g., tyrosine kinases) via fluorometric or colorimetric assays. Use substrate-only and inhibitor-only controls.
- Pharmacokinetics : Assess metabolic stability in liver microsomes, with verapamil as a CYP450 inhibitor control .
Q. How can researchers address contradictions in spectral data or unexpected byproducts during synthesis?
- Methodology :
- Byproduct Identification : LC-MS or GC-MS to trace impurities; compare retention times with synthetic intermediates.
- Reaction Monitoring : In-situ FT-IR or NMR tracks intermediate formation. Adjust reaction time/temperature if side reactions dominate.
- Isotopic Labeling : Use ¹³C-labeled reagents to confirm reaction pathways.
- Statistical Optimization : Design of Experiments (DoE) models (e.g., Box-Behnken) to isolate variables affecting purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
